REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH:16]=1)[CH:14]=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[Cl-].[NH4+]>ClCCCl>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH2:14][NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:16]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C=O)C1)O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at rt
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
After four days
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Duration
|
4 d
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Type
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STIRRING
|
Details
|
The mixture was stirred at rt for 3 h
|
Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with DCM (2×50 mL)
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Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
ADDITION
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Details
|
The residue was treated with toluene (25 mL) and hexanes (25 mL)
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Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The precipitate was washed with 1:1 mixture of toluene-hexanes (3 mL)
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)O)CNC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.64 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |